4-(Adamantan-1-ylmethoxy)-5-bromo-2-chloropyridine
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Overview
Description
Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)-: is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a tricyclo[3.3.1.13,7]dec-1-ylmethoxy group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- typically involves multi-step reactions. One common method includes the halogenation of pyridine derivatives followed by the introduction of the tricyclo[3.3.1.13,7]dec-1-ylmethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form pyridine N-oxides or reduction reactions to remove halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in solvents like dimethyl sulfoxide or ethanol are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, pyridine N-oxides, and dehalogenated pyridine compounds .
Scientific Research Applications
Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- has several scientific research applications:
Mechanism of Action
The mechanism by which Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and the tricyclo[3.3.1.13,7]dec-1-ylmethoxy group contribute to the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: A simpler halogenated pyridine with similar reactivity but lacking the tricyclo[3.3.1.13,7]dec-1-ylmethoxy group.
2-Bromo-4-chloropyridine: Another halogenated pyridine with different substitution patterns.
5-Bromo-2-fluoropyridine: A compound with fluorine instead of chlorine, offering different chemical properties.
Uniqueness: Pyridine,5-bromo-2-chloro-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- is unique due to the presence of the tricyclo[3.3.1.13,7]dec-1-ylmethoxy group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C16H19BrClNO |
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Molecular Weight |
356.7 g/mol |
IUPAC Name |
4-(1-adamantylmethoxy)-5-bromo-2-chloropyridine |
InChI |
InChI=1S/C16H19BrClNO/c17-13-8-19-15(18)4-14(13)20-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9H2 |
InChI Key |
FQTSRYVJNLFWTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC4=CC(=NC=C4Br)Cl |
Origin of Product |
United States |
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